molecular formula C8H9FS B13078686 (4-Fluoro-3-methylphenyl)methanethiol

(4-Fluoro-3-methylphenyl)methanethiol

Cat. No.: B13078686
M. Wt: 156.22 g/mol
InChI Key: AGAXBHOIISLKCP-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9FS It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylphenyl)methanethiol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methylbenzyl chloride with sodium hydrosulfide. The reaction typically takes place in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylphenyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Fluoro-3-methylphenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylphenol: Similar structure but with a hydroxyl group instead of a methanethiol group.

    4-Fluoro-3-methylbenzyl chloride: Precursor in the synthesis of (4-Fluoro-3-methylphenyl)methanethiol.

    4-Fluoro-3-methylbenzoic acid: Another related compound with a carboxylic acid group

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methanethiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

(4-Fluoro-3-methylphenyl)methanethiol is a thiol compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies that illustrate its applications in medicinal chemistry and biological research.

Molecular Characteristics:

  • Molecular Formula: C₈H₉FS
  • Molecular Weight: 156.22 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC1=C(C=CC(=C1)CS)F

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with various proteins and enzymes. This interaction may inhibit enzymatic activities, thereby modulating biochemical pathways. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating its penetration through biological membranes and increasing its potential efficacy as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The observed IC₅₀ values were 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating significant antiproliferative effects .

Case Studies

  • Antimicrobial Efficacy:
    • Study: A methanolic extract containing this compound was tested against E. coli and E. faecalis.
    • Results: MIC values were found to be 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis, demonstrating strong antibacterial activity .
  • Anticancer Research:
    • Study: The compound's effect on human cancer cell lines was assessed in vitro.
    • Results: The compound inhibited cell growth significantly, suggesting its potential role as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
4-Fluoro-3-methylphenolPhenolic compoundAntioxidant activity
4-Fluoro-3-methylbenzyl chlorideAlkyl halidePrecursor for synthesis
4-Fluoro-3-methylbenzoic acidCarboxylic acidAnti-inflammatory properties

The unique combination of a fluorine atom and a methanethiol group in this compound distinguishes it from similar compounds, enhancing its reactivity and biological activity.

Applications in Research and Industry

This compound serves as a valuable building block in pharmaceutical chemistry due to its diverse biological activities:

  • Pharmaceutical Development: It is being explored as a precursor for new drug formulations targeting microbial infections and cancer.
  • Chemical Synthesis: Utilized in the production of specialty chemicals and materials, including polymers and coatings .

Properties

Molecular Formula

C8H9FS

Molecular Weight

156.22 g/mol

IUPAC Name

(4-fluoro-3-methylphenyl)methanethiol

InChI

InChI=1S/C8H9FS/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3

InChI Key

AGAXBHOIISLKCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CS)F

Origin of Product

United States

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